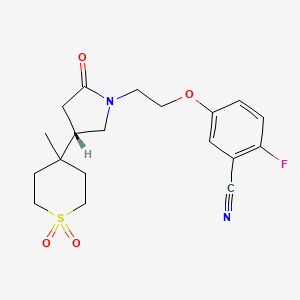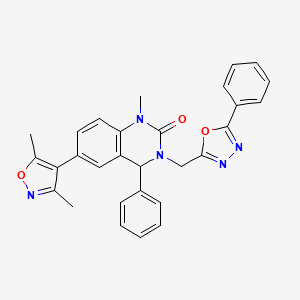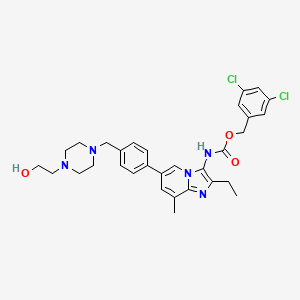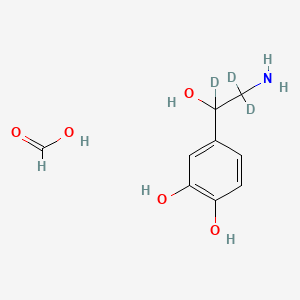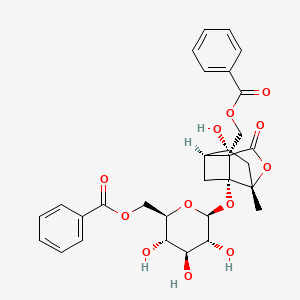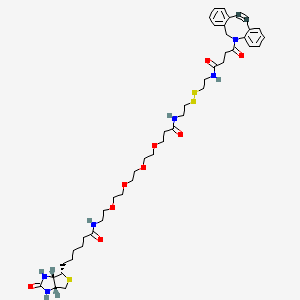
DBCO-SS-PEG4-Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-SS-PEG4-Biotin is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a versatile biotinylation reagent that facilitates copper-free click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules . The compound consists of a dibenzocyclooctyne (DBCO) group, a disulfide bond (SS), a PEG4 spacer, and a biotin moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-SS-PEG4-Biotin involves multiple steps:
Formation of DBCO: The dibenzocyclooctyne group is synthesized through a series of organic reactions, including cyclization and functional group modifications.
PEGylation: The PEG4 spacer is introduced to enhance the hydrophilicity and solubility of the compound. This step involves the reaction of PEG with appropriate functional groups to form a stable linkage.
Biotinylation: The biotin moiety is attached to the PEG4 spacer through an amide bond formation, typically using biotin-NHS ester and PEG4-amine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using techniques such as chromatography and crystallization to obtain high-purity this compound.
Quality Control: Ensuring the final product meets stringent purity and quality standards through analytical methods like HPLC and NMR
Chemical Reactions Analysis
Types of Reactions
DBCO-SS-PEG4-Biotin undergoes several types of chemical reactions:
Click Chemistry: The DBCO group reacts with azide-containing molecules through SPAAC, forming a stable triazole linkage
Disulfide Bond Cleavage: The disulfide bond (SS) can be cleaved under reducing conditions, releasing the biotin moiety.
Common Reagents and Conditions
Azide-containing molecules: For SPAAC reactions.
Reducing agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond cleavage
Major Products Formed
Triazole-linked conjugates: Formed through SPAAC reactions.
Biotinylated molecules: Released upon disulfide bond cleavage
Scientific Research Applications
DBCO-SS-PEG4-Biotin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Facilitates the labeling and detection of biomolecules, such as proteins and nucleic acids, through biotin-streptavidin interactions
Medicine: Integral in the development of ADCs for targeted cancer therapy, allowing for the precise delivery of cytotoxic drugs to cancer cells
Industry: Employed in the production of diagnostic tools and biosensors
Mechanism of Action
DBCO-SS-PEG4-Biotin exerts its effects through:
SPAAC Reaction: The DBCO group reacts with azide-containing molecules, forming a stable triazole linkage without the need for a copper catalyst
Disulfide Bond Cleavage: The disulfide bond is cleaved under reducing conditions, releasing the biotin moiety, which can then interact with streptavidin for detection or purification purposes
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-Biotin: Similar structure but lacks the disulfide bond, making it non-cleavable.
Biotin-PEG4-Alkyne: Uses an alkyne group instead of DBCO for click chemistry reactions.
Biotin-PEG4-Azide: Contains an azide group for click chemistry with alkyne-containing molecules.
Uniqueness
DBCO-SS-PEG4-Biotin is unique due to its:
Cleavable Disulfide Bond: Allows for the controlled release of the biotin moiety under reducing conditions
Copper-free Click Chemistry: Enables bioconjugation without the need for cytotoxic copper catalysts
Properties
Molecular Formula |
C45H62N6O9S3 |
|---|---|
Molecular Weight |
927.2 g/mol |
IUPAC Name |
6-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide |
InChI |
InChI=1S/C45H62N6O9S3/c52-40(13-3-1-2-12-39-44-37(33-61-39)49-45(56)50-44)46-19-23-58-25-27-60-29-28-59-26-24-57-22-18-42(54)48-21-31-63-62-30-20-47-41(53)16-17-43(55)51-32-36-10-5-4-8-34(36)14-15-35-9-6-7-11-38(35)51/h4-11,37,39,44H,1-3,12-13,16-33H2,(H,46,52)(H,47,53)(H,48,54)(H2,49,50,56)/t37-,39-,44-/m0/s1 |
InChI Key |
ZUNYXNOVQARZNV-LJFGWUDESA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


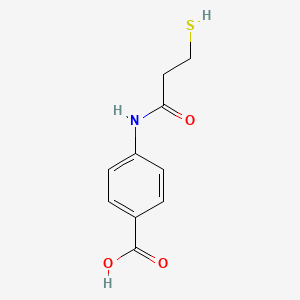
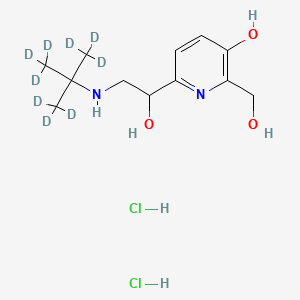
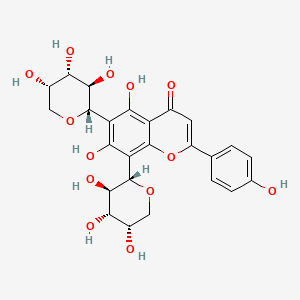
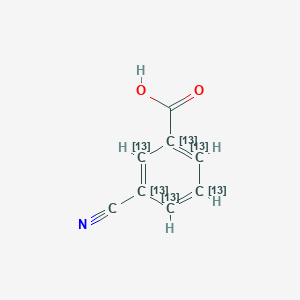
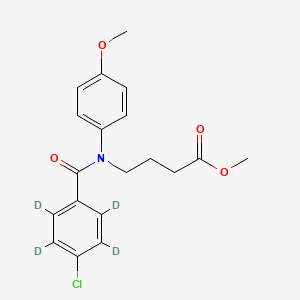
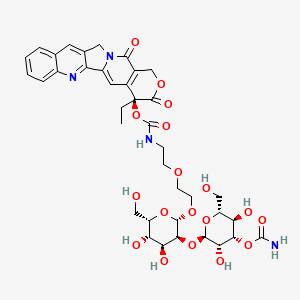
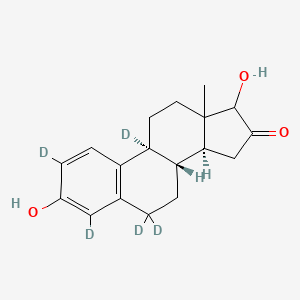
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
